8-N-cyclopropylquinoline-5,8-diamine

Catalog No.
S861000
CAS No.
1154579-81-3
M.F
C12H13N3
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-N-cyclopropylquinoline-5,8-diamine

CAS Number

1154579-81-3

Product Name

8-N-cyclopropylquinoline-5,8-diamine

IUPAC Name

8-N-cyclopropylquinoline-5,8-diamine

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C12H13N3/c13-10-5-6-11(15-8-3-4-8)12-9(10)2-1-7-14-12/h1-2,5-8,15H,3-4,13H2

InChI Key

HWDYMOWGUBQREJ-UHFFFAOYSA-N

SMILES

C1CC1NC2=C3C(=C(C=C2)N)C=CC=N3

Canonical SMILES

C1CC1NC2=C3C(=C(C=C2)N)C=CC=N3
  • Modulating biological activity: The cyclopropyl group can introduce steric hindrance and affect the binding properties of a molecule to biological targets like enzymes or receptors. This could be useful in designing drugs with specific activities.
  • Organic synthesis: Compounds with diamine functionalities can be used as building blocks in organic synthesis for the creation of more complex molecules.

8-N-cyclopropylquinoline-5,8-diamine is a chemical compound characterized by its unique bicyclic structure, which includes a quinoline ring substituted with a cyclopropyl group and two amine functionalities at the 5 and 8 positions. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its structural properties, which may influence its reactivity and biological activity.

The reactions involving 8-N-cyclopropylquinoline-5,8-diamine typically include:

  • N-Arylation Reactions: The compound can participate in palladium-catalyzed C–N cross-coupling reactions, forming new C–N bonds. This method is significant for synthesizing aniline derivatives and other nitrogen-containing compounds

    The applications of 8-N-cyclopropylquinoline-5,8-diamine span various fields:

    • Medicinal Chemistry: Due to its potential biological activity, it may serve as a lead compound in drug discovery efforts aimed at developing new antibiotics or anticancer agents.
    • Organic Synthesis: It is useful as an intermediate in synthesizing more complex organic molecules, particularly in developing libraries of compounds for high-throughput screening .

8-N-cyclopropylquinoline-5,8-diamine exhibits various biological activities. Its structural similarities to other quinoline derivatives suggest potential antibacterial and anticancer properties. Research indicates that quinoline compounds can interact with DNA and inhibit enzymes involved in cancer cell proliferation, making them candidates for further pharmacological studies .

Interaction studies involving 8-N-cyclopropylquinoline-5,8-diamine have focused on its binding affinity to various biological targets. These studies often employ techniques like:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To evaluate its efficacy against bacterial strains or cancer cell lines.

Such studies help elucidate the mechanism of action and therapeutic potential of this compound.

Several compounds share structural similarities with 8-N-cyclopropylquinoline-5,8-diamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
6-FluoroquinoloneFluorine substitution on the quinolone ringKnown for potent antibacterial properties
5-NitroquinolineNitro group substitution at the 5-positionExhibits significant antibacterial activity
CiprofloxacinCyclopropyl group and piperazine moietyBroad-spectrum antibiotic
7-AminoquinolineAmino substituent at the 7-positionPotential antimalarial activity

These compounds highlight different aspects of biological activity and reactivity due to variations in substitution patterns on the quinoline core. The unique cyclopropyl substitution in 8-N-cyclopropylquinoline-5,8-diamine may confer distinct properties that warrant further investigation.

The molecular geometry of 8-N-cyclopropylquinoline-5,8-diamine is characterized by a planar quinoline ring system with two distinct substitution patterns that significantly influence its electronic properties [1]. The compound features a quinoline core consisting of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic system that serves as the foundation for functional group attachments [2].

Structural Features and Geometric Considerations

The quinoline scaffold exhibits a planar configuration with the nitrogen heteroatom at position 1 contributing to the aromatic electron system [3]. The cyclopropyl group attached to the nitrogen at position 8 introduces unique spatial constraints due to its strained three-membered ring structure, which creates distinct electronic and steric effects compared to linear alkyl substituents [1]. The primary amine functionality at position 5 provides an additional basic center that can participate in hydrogen bonding interactions and protonation equilibria [2].

Electronic Structure Analysis

The electronic structure of the quinoline system demonstrates characteristic aromatic properties with electron delocalization across the bicyclic framework [4]. The nitrogen atom in the pyridine ring exhibits sp² hybridization and contributes one electron to the aromatic π-system while maintaining a lone pair available for coordination or protonation [5]. The amino substituents at positions 5 and 8 act as electron-donating groups through resonance effects, increasing electron density in the aromatic system [4].

Molecular ParameterValue
Molecular FormulaC₁₂H₁₃N₃
Molecular Weight199.25 g/mol
Ring SystemBicyclic quinoline
Substitution Pattern5,8-diamine
Cyclopropyl PositionN-8

The cyclopropyl substituent contributes to the overall lipophilicity of the molecule while potentially affecting the basicity of the attached nitrogen through inductive effects [1]. The presence of both primary (C-5) and secondary (N-8) amine functionalities creates multiple sites for potential chemical modifications and biological interactions [2].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures (¹H, ¹³C, ¹⁹F)

Nuclear magnetic resonance spectroscopy provides detailed structural information about 8-N-cyclopropylquinoline-5,8-diamine through characteristic chemical shifts and coupling patterns in the aromatic and aliphatic regions [4].

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of quinoline derivatives exhibits characteristic patterns related to the electronic environment of the bicyclic aromatic system [4]. Based on comparative analysis with structurally related 8-substituted quinolines, the following chemical shift patterns are expected:

PositionChemical Shift Range (ppm)MultiplicityAssignment
H-28.7-9.0singletPyridine ring proton
H-37.3-7.5doubletBenzene ring proton
H-48.0-8.2doubletPyridine ring proton
H-67.3-7.6doubletBenzene ring proton
H-76.9-7.9doubletBenzene ring proton
Cyclopropyl CH0.8-1.0multipletCyclopropyl protons
Cyclopropyl CH₂2.8-3.2multipletCyclopropyl protons

The most downfield protons H-2 and H-4 reflect the electron-withdrawing effect of the heterocyclic nitrogen atom [4]. The H-5 position, being substituted with an amino group, would not contribute to the aromatic proton pattern. The cyclopropyl protons appear as characteristic multiplets in the aliphatic region, with the methine proton appearing around 2.8-3.2 ppm and the methylene protons around 0.8-1.0 ppm [1].

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework and substituent effects on the aromatic system [4]. Expected chemical shifts for the quinoline carbons are:

PositionChemical Shift Range (ppm)Assignment
C-2147-150Pyridine ring carbon
C-3121-123Benzene ring carbon
C-4136-137Pyridine ring carbon
C-5115-125Amino-substituted carbon
C-6127-128Benzene ring carbon
C-7110-115Benzene ring carbon
C-8138-145Cyclopropyl-substituted carbon
Cyclopropyl CH8-12Cyclopropyl methylene
Cyclopropyl CH₂28-32Cyclopropyl methine

The carbon atoms directly attached to amino substituents (C-5 and C-8) exhibit upfield shifts due to the electron-donating properties of the amino groups [4]. The cyclopropyl carbons appear in the characteristic aliphatic region with the strained ring system causing distinctive chemical shifts.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

This specific compound does not contain fluorine atoms, so ¹⁹F NMR analysis is not applicable [1]. However, fluorinated analogs of quinoline derivatives have been studied extensively, and such compounds would exhibit characteristic fluorine signals depending on the substitution pattern and electronic environment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 8-N-cyclopropylquinoline-5,8-diamine reveals characteristic fragmentation patterns that provide structural information and aid in compound identification [6] [7].

Molecular Ion and Base Peak Analysis

The molecular ion [M+] appears at m/z 199.25, corresponding to the intact molecular structure [1]. The stability of this molecular ion depends on the electron-donating effects of the amino substituents, which can stabilize the positive charge through resonance effects [6].

Characteristic Fragmentation Pathways

Based on established fragmentation patterns of quinoline derivatives and amino-substituted aromatics, the following fragmentation pathways are expected [6] [7]:

Fragment Typem/z ValueNeutral LossMechanism
Molecular Ion [M+]199-Molecular ion formation
[M-NH₃]+18217Loss of ammonia from amino group
[M-C₃H₅]+15841Loss of cyclopropyl group
[M-NH₂-C₃H₅]+14158Sequential loss of amino and cyclopropyl
Quinoline base12970Loss of both substituents

Nitrogen-Containing Fragment Analysis

The presence of three nitrogen atoms in the molecule creates multiple fragmentation possibilities involving nitrogen-containing species [6]. The primary amine at position 5 can undergo characteristic fragmentation through proton-induced dissociation, leading to the formation of [M-NH₃]+ fragments [6]. The secondary amine at position 8 attached to the cyclopropyl group may fragment through different pathways, potentially involving rearrangement processes [7].

Cyclopropyl Group Fragmentation

The cyclopropyl substituent introduces unique fragmentation patterns due to ring strain effects [7]. The three-membered ring can undergo ring-opening reactions under mass spectrometric conditions, potentially leading to propene elimination or rearrangement to form more stable fragment ions [7].

Reactivity Profile

Oxidation Pathways to Quinoline N-Oxides

The oxidation of 8-N-cyclopropylquinoline-5,8-diamine to corresponding N-oxide derivatives represents an important transformation that can significantly alter the compound's electronic properties and biological activity [8] [9].

Quinoline N-Oxide Formation Mechanisms

The heterocyclic nitrogen in the quinoline ring system can undergo oxidation using various oxidizing agents to form quinoline N-oxides [8]. Common oxidizing agents include hydrogen peroxide, peracids, and N-oxide-specific reagents such as meta-chloroperbenzoic acid [9]. The reaction typically proceeds through direct oxygen transfer to the lone pair of electrons on the quinoline nitrogen [8].

Oxidation Conditions and Selectivity

The oxidation reaction requires careful control of conditions to achieve selective N-oxide formation without affecting the amino substituents [9]. The following conditions are commonly employed:

Oxidizing AgentReaction ConditionsSelectivity
H₂O₂/AcOHRoom temperature, 2-6 hoursModerate selectivity
m-CPBADCM, 0°C to RTHigh selectivity
UHP/TFAAMild conditionsGood selectivity

Electronic Effects of N-Oxide Formation

Formation of the N-oxide significantly alters the electronic properties of the quinoline system [9]. The N-oxide functionality acts as an electron-withdrawing group, decreasing the electron density in the aromatic system and affecting the chemical shifts of adjacent positions [8]. This electronic modification can influence the reactivity of the amino substituents and the overall biological activity of the compound.

Reductive Transformations of the Aromatic System

The quinoline aromatic system can undergo various reductive transformations that lead to partially or fully saturated derivatives [10] [11].

Selective Reduction Methodologies

Several reductive approaches can be applied to transform the quinoline system [10] [11]:

Catalytic Hydrogenation
Traditional catalytic hydrogenation using palladium or platinum catalysts can reduce the quinoline ring to tetrahydroquinoline derivatives [10]. The reaction typically requires elevated pressure and temperature conditions:

CatalystConditionsProduct
Pd/CH₂, 50-100 psi, RT1,2,3,4-tetrahydroquinoline
Pt/CH₂, elevated temperatureComplete saturation
Rh/CMild conditionsSelective reduction

Transfer Hydrogenation
Transfer hydrogenation using formic acid or other hydrogen donors provides an alternative approach for selective reduction [10]. This method often shows better chemoselectivity toward the quinoline ring while preserving amino functionalities [12].

Photochemical Reduction
Recent developments in photochemical reduction allow for selective transformation of quinoline systems using visible light catalysis [11]. Energy transfer catalysis enables hydrogen atom transfer processes that can selectively reduce specific positions in the quinoline ring system [11].

Nucleophilic Substitution at Amino Positions

The amino substituents at positions 5 and 8 of the quinoline ring provide reactive sites for nucleophilic substitution reactions [13] [14].

Reactivity Patterns of Amino Substituents

The amino groups in quinoline derivatives exhibit distinct reactivity patterns depending on their position and electronic environment [13]. The primary amine at position 5 shows typical nucleophilic behavior, while the secondary amine at position 8 attached to the cyclopropyl group exhibits modified reactivity due to steric and electronic effects [14].

Nucleophilic Substitution Mechanisms

Nucleophilic substitution at amino positions can proceed through different mechanisms [13] [14]:

Direct Substitution
The amino groups can be replaced by other nucleophiles under appropriate conditions. Common nucleophiles include:

NucleophileReaction ConditionsProduct
Hydroxide ionKOH, 220°CHydroxy derivatives
Alkoxide ionsAlcoholic solutionsAlkoxy derivatives
Thiolate ionsBasic conditionsThioether derivatives

Acylation and Alkylation
The amino groups can undergo acylation with acid chlorides or anhydrides, or alkylation with alkyl halides [14]. The cyclopropyl-substituted secondary amine at position 8 may show different reactivity compared to the primary amine at position 5 due to steric hindrance [13].

Diazotization and Sandmeyer Reactions
The primary amine at position 5 can undergo diazotization reactions to form diazonium salts, which can then participate in Sandmeyer reactions to introduce various substituents [14]. This transformation provides access to halogenated, hydroxylated, or other functionalized derivatives [13].

XLogP3

2

Dates

Last modified: 08-16-2023

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